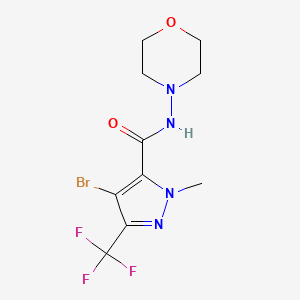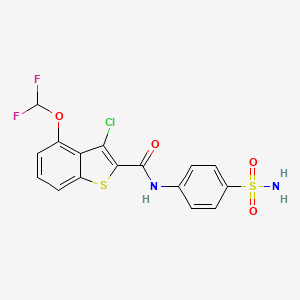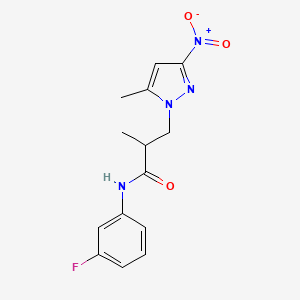
(4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-ブロモ-1-エチル-1H-ピラゾール-5-イル)(1H-ピラゾール-1-イル)メタノンは、臭素原子とエチル基で置換されたピラゾール環を特徴とする複素環式化合物です。
2. 製法
合成経路と反応条件: (4-ブロモ-1-エチル-1H-ピラゾール-5-イル)(1H-ピラゾール-1-イル)メタノンの合成は、通常、4-ブロモ-1-エチル-1H-ピラゾールと適切なメタノン誘導体を制御された条件下で反応させることから始まります。この反応は通常、水素化ナトリウムまたは炭酸カリウムなどの塩基の存在下、ジメチルホルムアミドまたはテトラヒドロフランなどの溶媒中で行われます。 反応混合物は、目的の生成物が生成されるまで室温またはわずかに上昇した温度で攪拌されます .
工業生産方法: この化合物の工業生産には、同様の合成経路が採用されますが、規模が大きくなります。連続フロー反応器や自動システムの使用により、生産プロセスの効率と収率を高めることができます。さらに、再結晶またはクロマトグラフィーなどの精製技術を用いて、高純度の化合物を得ます。
反応の種類:
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤の存在下で酸化反応を起こし、対応する酸化物が生成されます。
還元: 還元反応は、水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤を用いて行うことができ、還元された誘導体が生成されます。
置換: 化合物中の臭素原子は、求核置換反応によって他の官能基と置換することができます。これらの反応に用いられる一般的な試薬には、アジ化ナトリウム、シアン化カリウム、さまざまなアミンなどがあります。
一般的な試薬と条件:
酸化: 過酸化水素、過マンガン酸カリウム; 水性または有機溶媒; 室温から還流条件。
還元: 水素化リチウムアルミニウム、水素化ホウ素ナトリウム; エーテルまたはテトラヒドロフランなどの無水溶媒; 低温から中程度の温度。
置換: アジ化ナトリウム、シアン化カリウム、アミン; ジメチルホルムアミドなどの極性非プロトン性溶媒; 室温から高温。
生成される主要な生成物:
酸化: 対応する酸化物またはヒドロキシル化誘導体。
還元: 臭素原子を水素で置換した還元誘導体。
置換: 臭素原子をさまざまな官能基で置換した置換誘導体。
4. 科学研究における用途
(4-ブロモ-1-エチル-1H-ピラゾール-5-イル)(1H-ピラゾール-1-イル)メタノンは、科学研究において多くの用途があります。
化学: より複雑な複素環式化合物の合成における構成要素として、またさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗癌性などの潜在的な生物活性を調査されています。
医学: 特に特定の生物学的経路を標的とする新薬の開発において、潜在的な治療用途について研究されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone typically involves the reaction of 4-bromo-1-ethyl-1H-pyrazole with a suitable methanone derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, or various amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous solvents like ether or tetrahydrofuran; low to moderate temperatures.
Substitution: Sodium azide, potassium cyanide, amines; polar aprotic solvents like dimethylformamide; room temperature to elevated temperatures.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced derivatives with hydrogen replacing the bromine atom.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
(4-Bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
作用機序
(4-ブロモ-1-エチル-1H-ピラゾール-5-イル)(1H-ピラゾール-1-イル)メタノンの作用機序には、特定の分子標的や経路との相互作用が含まれます。この化合物は、酵素や受容体に結合し、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。たとえば、細胞増殖に関与する特定の酵素を阻害し、抗癌性を示す可能性があります。 具体的な分子標的や経路は、具体的な用途や状況によって異なる場合があります .
類似化合物:
- 4-ブロモ-1-メチル-1H-ピラゾール
- 4-ブロモ-1-エチル-1H-ピラゾール
- 4-ブロモ-1-フェニル-1H-ピラゾール
比較: 類似化合物と比較して、(4-ブロモ-1-エチル-1H-ピラゾール-5-イル)(1H-ピラゾール-1-イル)メタノンは、その特定の置換パターンと、ピラゾール環に臭素原子とエチル基の両方が存在することによって独特です。 この独特の構造は、その反応性と生物活性を影響を与える可能性があり、さまざまな研究用途において貴重な化合物となります .
類似化合物との比較
- 4-Bromo-1-methyl-1H-pyrazole
- 4-Bromo-1-ethyl-1H-pyrazole
- 4-Bromo-1-phenyl-1H-pyrazole
Comparison: Compared to similar compounds, (4-bromo-1-ethyl-1H-pyrazol-5-yl)(1H-pyrazol-1-yl)methanone is unique due to its specific substitution pattern and the presence of both a bromine atom and an ethyl group on the pyrazole ring. This unique structure can influence its reactivity and biological activity, making it a valuable compound for various research applications .
特性
分子式 |
C9H9BrN4O |
|---|---|
分子量 |
269.10 g/mol |
IUPAC名 |
(4-bromo-2-ethylpyrazol-3-yl)-pyrazol-1-ylmethanone |
InChI |
InChI=1S/C9H9BrN4O/c1-2-13-8(7(10)6-12-13)9(15)14-5-3-4-11-14/h3-6H,2H2,1H3 |
InChIキー |
JAKPVRSELWBNSA-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=C(C=N1)Br)C(=O)N2C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-[(1,8-dioxooctane-1,8-diyl)disulfanediyl]bis(N,N,N-trimethylethanaminium)](/img/structure/B10960478.png)
![ethyl 4-[5-(1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)furan-2-yl]benzoate](/img/structure/B10960486.png)
![(4Z,4'Z)-4,4'-{benzene-1,3-diylbis[imino(Z)methylylidene]}bis[2-(4-fluorophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one]](/img/structure/B10960487.png)
![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960489.png)
![2-{[(6-Methoxy-2-naphthyl)oxy]methyl}-7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10960497.png)
![6-(1,3-benzodioxol-5-yl)-3-cyclopropyl-4-(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10960499.png)

![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B10960504.png)
![N-(5-methylpyridin-2-yl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10960509.png)


![4-({2-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10960537.png)
![Methyl 2-methyl-4-{4-[(4-methylbenzyl)oxy]-3-nitrophenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10960544.png)

